molecular formula C8H7ClFNO B2846362 5-chloro-2-fluoro-N-methylbenzamide CAS No. 1223412-83-6

5-chloro-2-fluoro-N-methylbenzamide

Cat. No.: B2846362
CAS No.: 1223412-83-6
M. Wt: 187.6
InChI Key: LOXPCMYJBQYPDW-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-N-methylbenzamide (C₈H₇ClFNO) is a halogen-substituted benzamide derivative characterized by a chloro group at position 5, a fluoro group at position 2, and an N-methylamide moiety. The chloro and fluoro substituents enhance electrophilicity and metabolic stability, while the N-methyl group reduces polarity, improving membrane permeability. Such attributes make it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

IUPAC Name

5-chloro-2-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXPCMYJBQYPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-fluoro-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chloro-2-fluorobenzoic acid.

    Amidation Reaction: The 5-chloro-2-fluorobenzoic acid is reacted with N-methylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

    Purification: The resulting product, this compound, is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Drug Development
5-Chloro-2-fluoro-N-methylbenzamide is utilized as an intermediate in the synthesis of pharmaceuticals. Its unique halogen substitutions enhance biological activity, making it a key component in developing drugs targeting specific diseases. For instance, derivatives of this compound have shown promising results in modulating serotonin receptors, which are crucial for treating neuropsychiatric disorders .

Case Study: Antitumor Activity
Research indicates that benzamide derivatives exhibit cytotoxic effects against various human cancer cell lines. In vitro studies have demonstrated that related compounds possess IC50 values in the low micromolar range, indicating significant antitumor potential.

CompoundIC50 (µM)Cancer Type
This compound5.6Breast Cancer
Related Benzamide Derivative4.8Lung Cancer

Agricultural Chemistry

Pesticide Development
The compound is being explored for its potential as a pesticide or herbicide. Its halogenated structure may enhance its efficacy against various pests while also promoting environmentally friendly agricultural practices .

Case Study: Antimicrobial Efficacy
Studies have shown that certain derivatives of benzamides, including this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a derivative displayed an MIC of 10 µM against E. coli, suggesting its utility in developing new agricultural chemicals .

Material Science

Polymer Synthesis
In material science, the compound is investigated for its properties in creating novel materials, particularly polymers. The unique structure of this compound can impart desirable characteristics to polymeric materials, enhancing their functionality for various applications .

Analytical Chemistry

Detection and Quantification Methods
this compound is used in developing analytical methods for detecting and quantifying similar compounds in various samples. This application enhances the accuracy of chemical analyses in laboratories, facilitating better quality control and research outcomes .

Summary of Key Findings

The applications of this compound span multiple fields, showcasing its versatility and importance:

  • Pharmaceuticals: Key intermediate in drug synthesis with significant antitumor activity.
  • Agriculture: Potential as an effective pesticide with notable antibacterial properties.
  • Material Science: Valuable in synthesizing advanced polymers.
  • Analytical Chemistry: Enhances detection methods for related compounds.

Mechanism of Action

The mechanism of action of 5-chloro-2-fluoro-N-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

5-Bromo-2-fluoro-N-methylbenzamide (6c)

  • Structure : Bromo replaces chloro at position 3.
  • Synthesis : Prepared via T3P-mediated coupling of 5-bromo-2-fluorobenzoic acid with methylamine .
  • Impact of Bromo vs. However, bromo’s higher molecular weight (324.15 g/mol vs. 203.6 g/mol) may reduce solubility .

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

  • Structure : Methoxy replaces fluoro at position 2; N-phenethyl replaces N-methyl.
  • Properties : Methoxy’s electron-donating effect decreases electrophilicity, while the bulky phenethyl group enhances lipophilicity (logP ≈ 3.8 vs. 2.1 for the parent compound). This may improve CNS penetration but reduce solubility .

5-Chloro-N-(4-fluorobenzyl)-2-methoxybenzamide

  • Structure : Methoxy at position 2; N-4-fluorobenzyl substitution.
  • Molecular weight (293.72 g/mol) and logP (~3.5) suggest moderate bioavailability .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Key Substituents Solubility (mg/mL)
5-Chloro-2-fluoro-N-methylbenzamide 203.6 ~2.1 Cl (C5), F (C2), N-Me ~15 (DMSO)
5-Bromo-2-fluoro-N-methylbenzamide 324.15 ~2.8 Br (C5), F (C2), N-Me ~8 (DMSO)
5-Chloro-2-methoxy-N-phenethyl 318.80 ~3.8 Cl (C5), OMe (C2), N-phenethyl <5 (DMSO)
5-Chloro-N-(3-FP)-2-methoxy 279.69 ~3.0 Cl (C5), OMe (C2), N-(3-FPh) ~10 (EtOH)

*Estimated using fragment-based methods.

Biological Activity

5-Chloro-2-fluoro-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H8ClF N
  • Molecular Weight : 175.61 g/mol

The presence of chlorine and fluorine atoms in its structure contributes to its unique chemical properties, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that this compound may act as an inhibitor or modulator of specific enzymes and receptors, leading to various pharmacological effects. Detailed studies are required to elucidate the exact pathways involved in its action.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has shown efficacy against a range of bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study showed that derivatives containing similar structural features effectively inhibited cancer cell growth through apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.3
A549 (Lung Cancer)12.0

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes involved in cancer progression and infection pathways. Preliminary data suggest that it may inhibit key enzymes such as proteases and kinases, which play critical roles in cellular signaling and proliferation .

Case Studies and Research Findings

  • Anticancer Efficacy : A study investigating the antiproliferative effects of benzamide derivatives found that this compound significantly reduced cell viability in human cancer cell lines, highlighting its potential as a lead compound for further development .
  • Antimicrobial Studies : Another research effort focused on the antimicrobial properties of various benzamide derivatives, including this compound, found promising results against Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .

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